![molecular formula C42H58O4 B125864 3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol CAS No. 140872-94-2](/img/structure/B125864.png)
3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peltatol a belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Peltatol a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, peltatol a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, peltatol a can be found in herbs and spices. This makes peltatol a a potential biomarker for the consumption of this food product.
Scientific Research Applications
Stereoselective Synthesis
One of the key areas of research involving this compound is its stereoselective synthesis. A study demonstrated the synthesis of farnesol, a related compound, using 5-bromo-2-methylpent-2-ene as a starting material, highlighting the importance of this compound in organic synthesis and chemical engineering (Shin, 1992).
Photosensitized Oxygenation
Another significant application is in the photosensitized oxygenation of α-farnesene, leading to the production of hydroperoxides and sesquiterpenoid alcohols. This process showcases the compound's role in the generation of complex organic molecules with potential applications in various fields, including pharmaceuticals and material science (Cavill & Coggiola, 1971).
Study of Stereoisomers
The compound also plays a role in the study of stereoisomers. Research on the geometrical steroisomers of 3,7,11-trimethyldodeca-2,6,10-triene, a closely related molecule, provided insights into the geometry of Me substituted double bonds, contributing to a better understanding of molecular structures in organic chemistry (Nishino & Bowers, 1976).
Phase Equilibria in Pharmaceuticals
The compound's role in the phase equilibria of drug-water systems is crucial in pharmaceutical research. It helps in understanding solubility issues, which are major obstacles in drug formulation and development (Hassanein, Hasse, & Enders, 2011).
Biosynthesis in Plants
Research on the biosynthesis of acyclic homoterpenes in higher plants indicates the compound's role in natural plant processes, pointing to its significance in plant physiology and biochemistry (Donath & Boland, 1994).
Synthesis and Characterization in Chemistry
Studies on the synthesis and characterization of various chemical complexes illustrate the versatility of this compound in forming intricate molecular structures, which is vital in the field of material science and nanotechnology (Lindsell, Preston, & Tomb, 1992).
Dual Inhibitors in Cancer Treatment
The development of dual inhibitors combining elements from this compound shows potential in cancer treatment, indicating its role in medical research and drug development (Ling et al., 2015).
properties
CAS RN |
140872-94-2 |
|---|---|
Product Name |
3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol |
Molecular Formula |
C42H58O4 |
Molecular Weight |
626.9 g/mol |
IUPAC Name |
3-[2,3-dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol |
InChI |
InChI=1S/C42H58O4/c1-11-41(9,23-15-21-31(7)19-13-17-29(3)4)33-25-35(39(45)37(43)27-33)36-26-34(28-38(44)40(36)46)42(10,12-2)24-16-22-32(8)20-14-18-30(5)6/h11-12,17-18,21-22,25-28,43-46H,1-2,13-16,19-20,23-24H2,3-10H3/b31-21-,32-22+ |
InChI Key |
FBBLBOYXADGJGC-MXEGIGMXSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(C)(C=C)C1=CC(=C(C(=C1)O)O)C2=C(C(=CC(=C2)C(C)(CC/C=C(/C)\CCC=C(C)C)C=C)O)O)/C)C |
SMILES |
CC(=CCCC(=CCCC(C)(C=C)C1=CC(=C(C(=C1)O)O)C2=C(C(=CC(=C2)C(C)(CCC=C(C)CCC=C(C)C)C=C)O)O)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C=C)C1=CC(=C(C(=C1)O)O)C2=C(C(=CC(=C2)C(C)(CCC=C(C)CCC=C(C)C)C=C)O)O)C)C |
synonyms |
PELTATOL A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



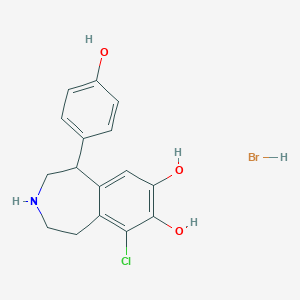
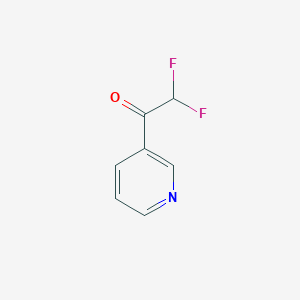
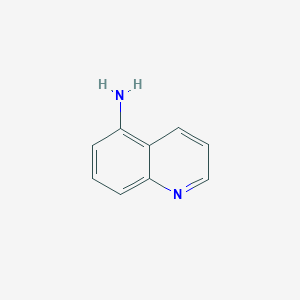
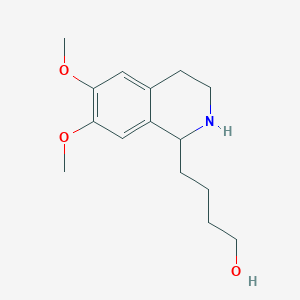
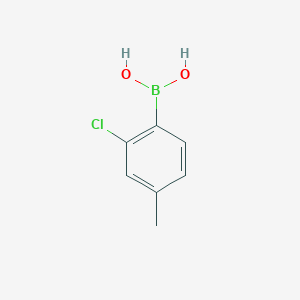
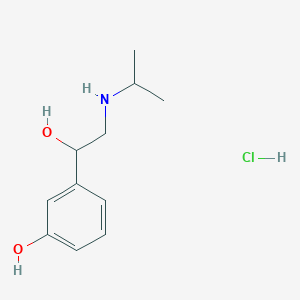
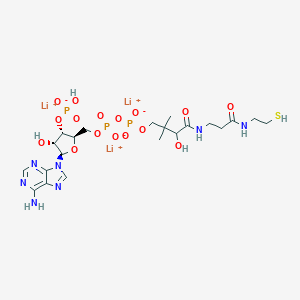
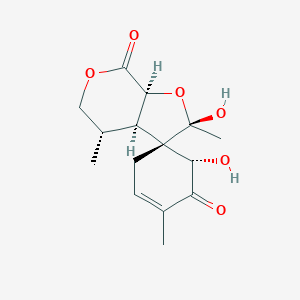
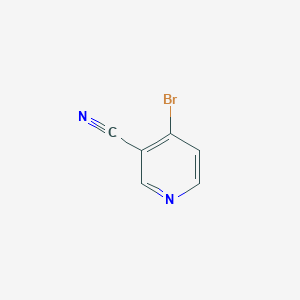
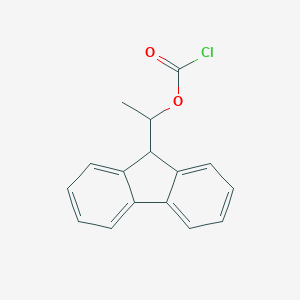
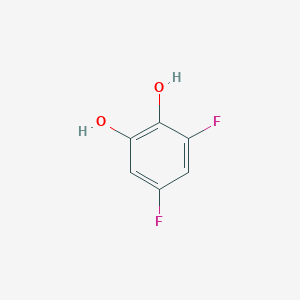
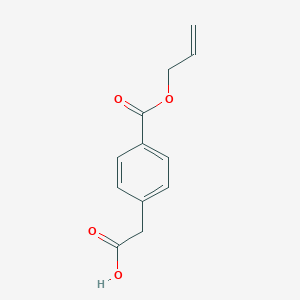
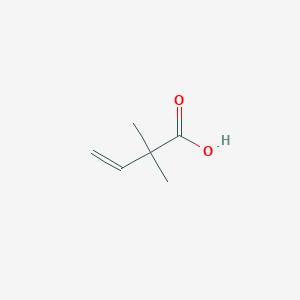
![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)